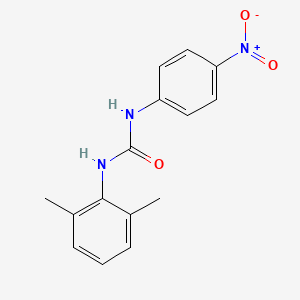
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the thiadiazine family This compound is characterized by a thiadiazinane ring, which consists of three carbon atoms, two nitrogen atoms, and one sulfur atom
Métodos De Preparación
The synthesis of 3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione typically involves the formation of a dithiocarbamate intermediate. The most common synthetic route includes the following steps :
Formation of Dithiocarbamate Salt: Primary amines react with carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base.
Cyclization: The dithiocarbamate salt undergoes nucleophilic addition with formaldehyde and a second primary amine, leading to the formation of the thiadiazinane ring through an intramolecular cyclization reaction.
Industrial production methods may involve solid-phase synthesis protocols, where the dithiocarbamate intermediate is anchored to a resin and subsequently cyclized to form the desired thiadiazinane-2-thione compound .
Análisis De Reacciones Químicas
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazinane-2-thione to its corresponding thiadiazine derivative.
Substitution: The benzyl and propyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits antiprotozoal, antimicrobial, and antifungal properties, making it a potential candidate for drug development.
Biological Research: It is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.
Industrial Applications: The compound is used in the synthesis of biocides and other industrial chemicals due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological targets, such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. The molecular pathways involved in its action include inhibition of microbial growth and interference with metabolic pathways .
Comparación Con Compuestos Similares
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione can be compared with other similar compounds, such as:
3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione: This compound has similar structural features but differs in the alkyl group attached to the thiadiazinane ring.
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has methyl groups instead of benzyl and propyl groups, leading to different chemical properties and biological activities.
3-Benzyl-5-carboxyethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has a carboxyethyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
93429-26-6 |
|---|---|
Fórmula molecular |
C13H18N2S2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3-benzyl-5-propyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C13H18N2S2/c1-2-8-14-10-15(13(16)17-11-14)9-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Clave InChI |
YKNNCHCPZPMAKC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CN(C(=S)SC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
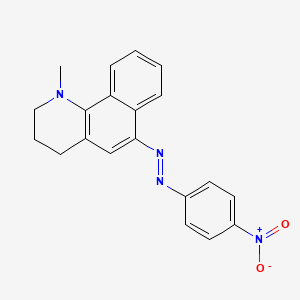
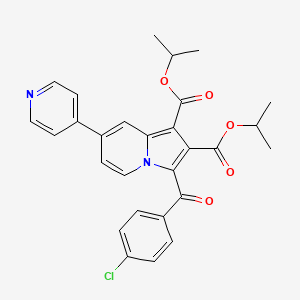
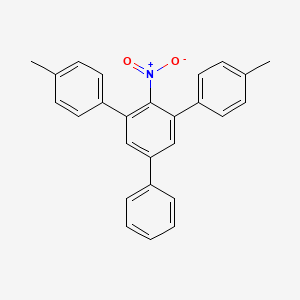


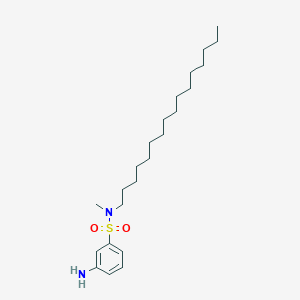


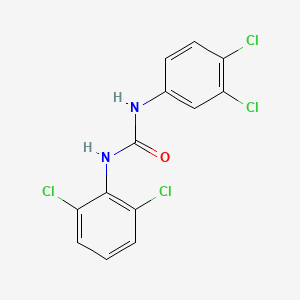
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
